Decanoyl-p-Nitroanilin

Übersicht

Beschreibung

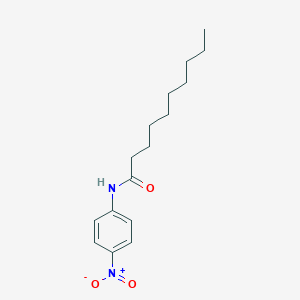

N-Decanoyl-p-Nitroanilin ist eine chemische Verbindung mit der Summenformel C16H24N2O3. Sie ist bekannt für ihren Einsatz als kolorimetrisches Substrat bei Enzymaktivitätsmessungen, insbesondere für die Aktivität der Fettsäureamid-Hydrolase (FAAH) . Diese Verbindung gehört zur Familie der Nitroanilin-Fettsäureamide und zeichnet sich durch ihre Fähigkeit aus, bei enzymatischer Hydrolyse einen gelben Farbstoff, p-Nitroanilin, freizusetzen .

Wissenschaftliche Forschungsanwendungen

N-Decanoyl-p-Nitroanilin wird in der wissenschaftlichen Forschung häufig verwendet, da es als kolorimetrisches Substrat für die Messung der FAAH-Aktivität dient . Dieses Enzym ist am Metabolismus von Endocannabinoiden und anderen bioaktiven Lipiden beteiligt und somit ein Ziel für die Wirkstoffforschung und -entwicklung . Die Fähigkeit der Verbindung, bei Hydrolyse einen gelben Farbstoff freizusetzen, ermöglicht eine einfache und schnelle Quantifizierung der Enzymaktivität mittels spektrophotometrischer Methoden .

Neben dem Einsatz in Enzymtests wird N-Decanoyl-p-Nitroanilin auch in Studien zur Lipidbiochemie, Neurowissenschaft und zur Entwicklung von Therapeutika eingesetzt, die auf FAAH abzielen . Seine Anwendungen erstrecken sich auf verschiedene Bereiche, darunter Chemie, Biologie, Medizin und Industrie .

Wirkmechanismus

Der primäre Wirkmechanismus von N-Decanoyl-p-Nitroanilin beinhaltet seine Hydrolyse durch FAAH . FAAH ist ein Enzym, das die Hydrolyse von Fettsäureamiden katalysiert und freie Fettsäuren und Amine freisetzt . Im Falle von N-Decanoyl-p-Nitroanilin spaltet das Enzym die Amidbindung, wodurch p-Nitroanilin und Decansäure freigesetzt werden . Das freigesetzte p-Nitroanilin kann spektrophotometrisch quantifiziert werden und liefert somit ein Maß für die FAAH-Aktivität .

Wirkmechanismus

Target of Action

The primary target of Decanoyl p-Nitroaniline is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups other than the ethanolamine of its endogenous substrate anandamide (AEA) .

Mode of Action

Decanoyl p-Nitroaniline interacts with FAAH by serving as a substrate for the enzyme . It is one of several nitroaniline fatty acid amides that can be used to measure FAAH activity . FAAH hydrolyzes fatty acid amides with fewer carbons and fewer double bonds than arachidonate .

Biochemical Pathways

The interaction of Decanoyl p-Nitroaniline with FAAH affects the metabolic pathways involving fatty acid amides . By serving as a substrate for FAAH, it influences the hydrolysis of fatty acid amides .

Result of Action

The result of Decanoyl p-Nitroaniline’s action is the release of the yellow colorimetric dye p-nitroaniline . This occurs when Decanoyl p-Nitroaniline is exposed to FAAH activity . The release of this dye allows for the fast and convenient measurement of FAAH activity using a 96 well plate spectrophotometer .

Biochemische Analyse

Biochemical Properties

Decanoyl p-Nitroaniline interacts with FAAH, a relatively unselective enzyme that accepts a variety of amide head groups . FAAH also hydrolyzes fatty acid amides with fewer carbons and fewer double bonds than arachidonate .

Molecular Mechanism

The molecular mechanism of Decanoyl p-Nitroaniline involves its interaction with FAAH. When exposed to FAAH activity, Decanoyl p-Nitroaniline releases the yellow colorimetric dye p-nitroaniline . This allows for the fast and convenient measurement of FAAH activity using a 96 well plate spectrophotometer .

Metabolic Pathways

Decanoyl p-Nitroaniline is involved in the metabolic pathway related to FAAH

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

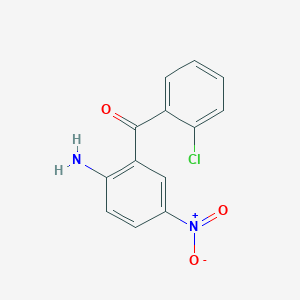

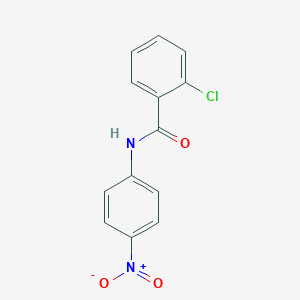

Die Synthese von N-Decanoyl-p-Nitroanilin erfolgt in der Regel durch Acylierung von p-Nitroanilin mit Decanoylchlorid. Die Reaktion wird in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren . Der allgemeine Reaktionsschema ist wie folgt:

- Lösen Sie p-Nitroanilin in einem geeigneten Lösungsmittel wie Dichlormethan.

- Fügen Sie Decanoylchlorid tropfenweise zu der Lösung, während Sie die Temperatur unter 10 °C halten.

- Fügen Sie der Reaktionsmischung eine Base (z. B. Pyridin) hinzu, um die gebildete Salzsäure zu neutralisieren.

- Rühren Sie die Reaktionsmischung mehrere Stunden bei Raumtemperatur.

- Reinigung des Produkts durch Umkristallisation oder Säulenchromatographie.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Decanoyl-p-Nitroanilin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität, und die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit optimiert. Das Produkt wird in der Regel mittels großtechnischer Umkristallisations- oder Destillationstechniken gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Decanoyl-p-Nitroanilin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Hydrolyse: Die Verbindung kann durch FAAH hydrolysiert werden, um p-Nitroanilin und Decansäure freizusetzen.

Substitution: Die Amidgruppe kann unter geeigneten Bedingungen an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Hydrolyse: FAAH-Enzym, Pufferlösung (pH 7,2), 37 °C.

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoffkatalysator, Ethanol-Lösungsmittel, Raumtemperatur.

Substitution: Nukleophile (z. B. Amine, Alkohole), organische Lösungsmittel, erhöhte Temperaturen.

Hauptprodukte, die gebildet werden

- p-Nitroanilin, Decansäure.

Reduktion: N-Decanoyl-p-Phenylendiamin.

Substitution: Verschiedene substituierte Amide, abhängig vom verwendeten Nukleophil.

Analyse Chemischer Reaktionen

Types of Reactions

N-Decanoyl p-Nitroaniline undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by FAAH to release p-nitroaniline and decanoic acid.

Substitution: The amide group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: FAAH enzyme, buffer solution (pH 7.2), 37°C.

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature.

Substitution: Nucleophiles (e.g., amines, alcohols), organic solvents, elevated temperatures.

Major Products Formed

- p-Nitroaniline, decanoic acid.

Reduction: N-Decanoyl p-Phenylenediamine.

Substitution: Various substituted amides depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

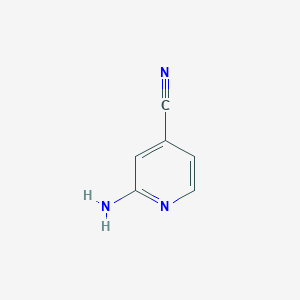

N-Decanoyl-p-Nitroanilin gehört zu einer Familie von Nitroanilin-Fettsäureamiden, die als Substrate für die FAAH-Aktivitätsmessung verwendet werden . Ähnliche Verbindungen umfassen:

N-Octanoyl-p-Nitroanilin: Ähnliche Struktur, jedoch mit einer Octanoylgruppe anstelle einer Decanoylgruppe.

N-Dodecanoyl-p-Nitroanilin: Ähnliche Struktur, jedoch mit einer Dodecanoylgruppe anstelle einer Decanoylgruppe.

N-Hexanoyl-p-Nitroanilin: Ähnliche Struktur, jedoch mit einer Hexanoylgruppe anstelle einer Decanoylgruppe.

Die Einzigartigkeit von N-Decanoyl-p-Nitroanilin liegt in seiner spezifischen Kettenlänge, die seine Wechselwirkung mit FAAH und seine Hydrolyserate beeinflusst . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Substratspezifität und Aktivität des Enzyms .

Eigenschaften

IUPAC Name |

N-(4-nitrophenyl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-9-16(19)17-14-10-12-15(13-11-14)18(20)21/h10-13H,2-9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQMGBPTCMSMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399583 | |

| Record name | N-(4-nitrophenyl)decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72298-63-6 | |

| Record name | N-(4-nitrophenyl)decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-NITRODECANANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

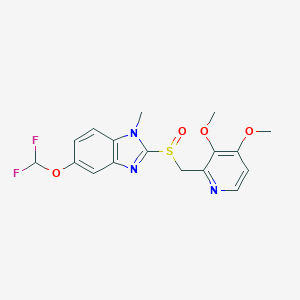

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

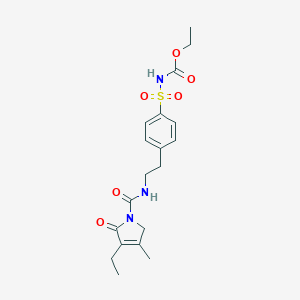

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)